molecular formula C15H14F2 B1424346 4-[Difluoro(phenyl)methyl]-1,2-dimethylbenzene CAS No. 1204295-84-0

4-[Difluoro(phenyl)methyl]-1,2-dimethylbenzene

Cat. No. B1424346
M. Wt: 232.27 g/mol
InChI Key: MRMOJARJBMVIBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,4-Difluorobenzylamine has been used in the synthesis of βAla–Aib (N -fluoroarylmethyl), a nonpolar nucleobase dipeptide via Ugi four-component condensation reaction . Another example is the synthesis of 4,4-Difluoro-1-phenyl-1,3-butanedione (DFPB), a fluorinated β-diketone ligand, by reacting acetophenone with methyl-difluoroacetate .

Scientific Research Applications

Nucleophilic Gem-Difluoro(Phenylsulfanyl)Methylation:

  • Application in Carbonyl Compounds : This compound has been used in the direct nucleophilic gem-difluoro(phenylsulfanyl)methylation of carbonyl compounds, yielding α-gem-difluoromethylated adducts with good efficiency. This process is significant for non-enolizable aldehydes and ketones, and can be extended to cyclic imides and acid anhydrides (Punirun et al., 2014).

Valence-Bond Isomer Chemistry:

  • Formation of Valence-Bond Isomers : Research has shown that derivatives of perfluorinated ethylmethylbenzene, including variants of dimethylbenzene, can undergo thermal and photochemical isomerization to form valence-bond isomers. These compounds display notable thermal stability, which is of interest in the study of isomerism and molecular structures (Barlow et al., 1975).

Synthesis and Structural Analysis:

  • Phosphorus Atom Oxidation : In a study, sterically hindered variants of this compound were synthesized, and two phosphorus atoms were oxidized and methylated, leading to derivatives with significant structural and redox properties. This research contributes to the understanding of molecular structures and electrochemical behavior (Sasaki et al., 1999).

Cocrystallization Studies:

  • Cocrystallization with Distyrylbenzene Derivatives : Research involving cocrystallization of this compound with a range of distyrylbenzene derivatives has been conducted. This helps in understanding the molecular interactions and formation of binary phases in materials science (Bartholomew et al., 2000).

Polymerization Reactions:

  • Synthesis and Thermotropic Behavior : This compound has been utilized in phase transfer Pd(0)/Cu(I) catalyzed polymerization reactions. The study explored the synthesis and behavior of symmetrically difluorinated aryl-acetylene dimers, contributing to the field of polymer science and materials engineering (Pugh et al., 1991).

properties

IUPAC Name

4-[difluoro(phenyl)methyl]-1,2-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2/c1-11-8-9-14(10-12(11)2)15(16,17)13-6-4-3-5-7-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMOJARJBMVIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=CC=CC=C2)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301259120
Record name 4-(Difluorophenylmethyl)-1,2-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluorophenylmethyl)-1,2-dimethylbenzene

CAS RN

1204295-84-0
Record name 4-(Difluorophenylmethyl)-1,2-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204295-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Difluorophenylmethyl)-1,2-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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